molecular formula C20H27ClN4O6S B2936863 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 872862-52-7

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2936863
CAS No.: 872862-52-7
M. Wt: 486.97
InChI Key: KTAMCOGNWKZWHM-UHFFFAOYSA-N
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Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a 1,3-oxazinan ring, a 4-chlorobenzenesulfonyl group, and a 2-oxopyrrolidinylpropyl side chain. The 1,3-oxazinan moiety contributes to conformational rigidity, while the 4-chlorobenzenesulfonyl group enhances lipophilicity and stability. The 2-oxopyrrolidinylpropyl substituent introduces a polar, cyclic amide group, which may improve solubility and bioavailability compared to alkyl-substituted analogs .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O6S/c21-15-5-7-16(8-6-15)32(29,30)25-12-3-13-31-18(25)14-23-20(28)19(27)22-9-2-11-24-10-1-4-17(24)26/h5-8,18H,1-4,9-14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAMCOGNWKZWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the chlorobenzenesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Differences

The target compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs. Key comparisons include:

Compound Molecular Formula Key Functional Groups Molecular Weight Key Properties
Target Compound Likely ~C₂₀H₂₇ClN₅O₆S* 4-Chlorobenzenesulfonyl, 1,3-oxazinan, 2-oxopyrrolidinylpropyl, ethanediamide ~529 g/mol† Enhanced solubility (polar pyrrolidone), moderate lipophilicity (sulfonyl group)
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄ClN₃O₅S 4-Chlorobenzenesulfonyl, 1,3-oxazinan, 2-methylpropyl, ethanediamide 417.91 g/mol Lower polarity (branched alkyl group), higher lipophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₆F₂N₆O₃ Fluorinated chromenone, pyrazolopyrimidine, isopropylamide 616.6 g/mol High aromaticity, potential kinase inhibition activity
4-(4-((Dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide derivatives C₂₆H₂₅N₅O₂ Triazole, dibenzylamino, benzamide 463.5 g/mol Rigid triazole core, moderate solubility

*Estimated based on structural analysis.
†Calculated using fragment-based approximation.

Key Functional Group Impacts

  • 4-Chlorobenzenesulfonyl Group: Present in both the target compound and ’s analog, this group increases metabolic stability and membrane permeability compared to non-sulfonylated analogs .
  • 2-Oxopyrrolidinylpropyl vs. 2-Methylpropyl : The pyrrolidone ring in the target compound introduces hydrogen-bonding capacity, likely improving aqueous solubility over the branched alkyl chain in ’s compound .
  • Ethanediamide Linker : This moiety, shared with ’s triazole derivatives, provides a flexible spacer that may enhance binding to target proteins .

Pharmacological and Physicochemical Implications

  • Solubility : The 2-oxopyrrolidinylpropyl group likely confers better aqueous solubility than alkyl-substituted analogs (e.g., ’s compound), aligning with trends observed in polar heterocycles .
  • Bioavailability : Increased polarity may enhance intestinal absorption but reduce blood-brain barrier penetration compared to more lipophilic analogs.

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • 1,3-Oxazinan Ring : A heterocyclic structure that may influence its biological interactions.
  • Chlorobenzenesulfonyl Group : Enhances the compound's ability to interact with biological targets.
  • Ethane Diamide Moiety : Contributes to the compound's solubility and reactivity.

Molecular Formula and Weight

  • Molecular Formula : C16H22ClN3O5S
  • Molecular Weight : Approximately 403.88 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Oxazinan Ring : Cyclization of an appropriate amine with aldehyde or ketone.
  • Introduction of the Sulfonyl Group : Reaction of sulfonyl chloride with the oxazinan intermediate.
  • Attachment of the Propyl Chain : Nucleophilic substitution involving a propyl halide.

These steps require optimization for yield and purity, often utilizing purification techniques such as recrystallization or chromatography .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The chlorobenzenesulfonyl group may enhance its interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Study on Sulfonamide Derivatives : Research on sulfonamide derivatives has shown their effectiveness in inhibiting bacterial growth and modulating various biological pathways .
  • Allosteric Enhancers : Compounds with similar structures have been identified as allosteric enhancers for specific receptors, suggesting that this compound may also exhibit such properties .

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors. This interaction can inhibit their activity, leading to various biological effects:

  • Enzyme Inhibition : Preventing substrate access to active sites.
  • Receptor Modulation : Altering activity and downstream signaling pathways .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightBiological Activity
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(pyridin-2-yl)methyl}ethanediamide452.91 g/molAntimicrobial, Anti-inflammatory
2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenesVariesAllosteric enhancer

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